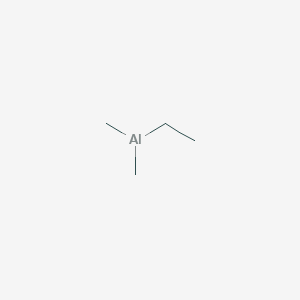
Ethyl(dimethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(dimethyl)alumane is an organoaluminum compound with the chemical formula C₄H₁₁Al. It is a type of organometallic compound where aluminum is bonded to carbon atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)alumane can be synthesized through the reaction of dimethylaluminum chloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction can be represented as follows:
(CH3)2AlCl+C2H5MgBr→(CH3)2AlC2H5+MgClBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether, with the reaction temperature maintained at low to moderate levels.
Major Products
Oxidation: Produces aluminum oxides and various organic by-products.
Reduction: Yields reduced organic compounds and aluminum hydrides.
Substitution: Forms new organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
Ethyl(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalysis and other applications where precise control over reactivity is required.
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Diethylaluminum chloride: Contains two ethyl groups and one chlorine atom bonded to aluminum.
Triethylaluminum: Composed of three ethyl groups attached to aluminum.
Uniqueness
Ethyl(dimethyl)alumane is unique due to its specific combination of ethyl and dimethyl groups, which imparts distinct reactivity and properties compared to other organoaluminum compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
13197-83-6 |
|---|---|
Molecular Formula |
C4H11Al |
Molecular Weight |
86.11 g/mol |
IUPAC Name |
ethyl(dimethyl)alumane |
InChI |
InChI=1S/C2H5.2CH3.Al/c1-2;;;/h1H2,2H3;2*1H3; |
InChI Key |
SHGOGDWTZKFNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















